3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound with a molecular formula of C24H20Cl2N2O4 and a molecular weight of 471.33 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group, a hydroxypropyl group, and a diphenylimidazolidine-dione core. It has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It contains a 2,4-dichlorophenoxy moiety, which is a key component of the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D primarily targets broadleaf weeds by causing uncontrolled growth .
Mode of Action
2,4-D acts as a systemic herbicide, causing uncontrolled growth in targeted plants, leading to their eventual death .
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .
Pharmacokinetics
The compound’s structure suggests that it might be highly water-soluble, similar to 2,4-d . This property could potentially impact its bioavailability and distribution within the organism.
Result of Action
Compounds with a similar structure, such as 2,4-d, cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
The degradation of similar compounds, such as 2,4-d, can be influenced by various environmental factors .
Preparation Methods
The synthesis of 3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 5,5-diphenylimidazolidine-2,4-dione under basic conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often used to purify the final product .
Chemical Reactions Analysis
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: Used for treating inflammatory pain.
3,4-Dichlorodiphenyl ether: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBWYRMVDOWPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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